molecular formula C6H8N2OS B12213849 N'-hydroxy-5-methylthiophene-2-carboximidamide

N'-hydroxy-5-methylthiophene-2-carboximidamide

Cat. No.: B12213849
M. Wt: 156.21 g/mol
InChI Key: DTDGFBGUTVYRSL-UHFFFAOYSA-N
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Description

N’-hydroxy-5-methylthiophene-2-carboximidamide is a chemical compound with the molecular formula C₆H₈N₂OS and a molecular weight of 156.21 g/mol This compound is characterized by the presence of a thiophene ring, a hydroxyl group, and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-hydroxy-5-methylthiophene-2-carboximidamide can be synthesized from 5-methylthiophene-2-carbonitrile. The general procedure involves the reaction of 5-methylthiophene-2-carbonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate. The reaction is typically carried out in ethanol under reflux conditions for several hours. After completion, the reaction mixture is concentrated, and the product is isolated by filtration and washing with cold water .

Industrial Production Methods

While specific industrial production methods for N’-hydroxy-5-methylthiophene-2-carboximidamide are not well-documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment. The key steps involve ensuring efficient mixing, temperature control, and purification processes to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-5-methylthiophene-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboximidamide group can be reduced to form amines.

    Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the compound.

    Reduction: Amines derived from the carboximidamide group.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

N’-hydroxy-5-methylthiophene-2-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-hydroxy-5-methylthiophene-2-carboximidamide involves its interaction with specific molecular targets. The hydroxyl and carboximidamide groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The thiophene ring provides structural stability and contributes to the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

  • N’-hydroxybenzimidamide
  • N’-hydroxy-4-methoxybenzimidamide
  • N’-hydroxy-4-methylbenzimidamide
  • 4-chloro-N’-hydroxybenzimidamide
  • N’-hydroxypyridine-2-carboximidamide

Uniqueness

N’-hydroxy-5-methylthiophene-2-carboximidamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities .

Properties

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

N'-hydroxy-5-methylthiophene-2-carboximidamide

InChI

InChI=1S/C6H8N2OS/c1-4-2-3-5(10-4)6(7)8-9/h2-3,9H,1H3,(H2,7,8)

InChI Key

DTDGFBGUTVYRSL-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(S1)/C(=N\O)/N

Canonical SMILES

CC1=CC=C(S1)C(=NO)N

Origin of Product

United States

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